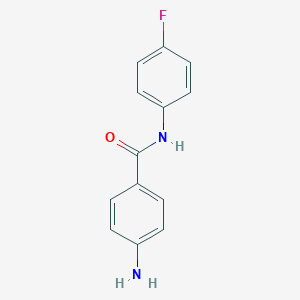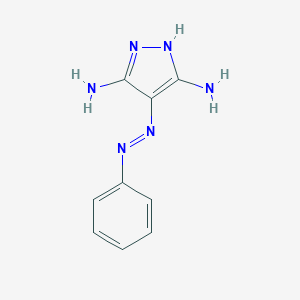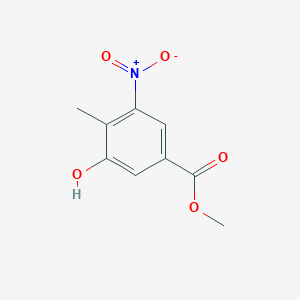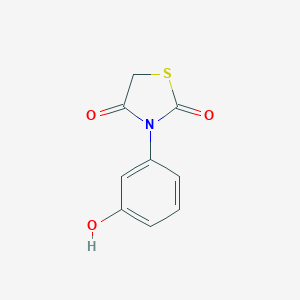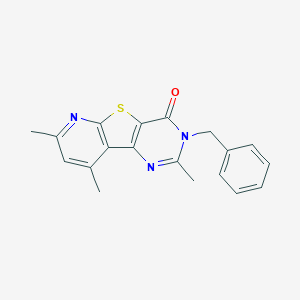
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration.
生化和生理效应
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to protect neurons from damage by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- is its potential use in various scientific research applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the study of pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl-. One direction is to further investigate its potential use as an anticancer agent, as it has shown promising results in vitro. Another direction is to investigate its potential use as an anti-inflammatory agent, as it has shown promising results in animal models. In addition, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成方法
The synthesis of pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- involves a multi-step process that starts with the reaction of 2,4,6-trimethylpyridine with 2-bromo-1-(phenylmethyl)benzene to form 3-(phenylmethyl)-2,4,6-trimethylpyridine. This intermediate is then reacted with 2-aminothiophenol and 2,3-dichloroquinoxaline to obtain the final product.
科学研究应用
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. In addition, it has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from damage in animal models of neurodegenerative diseases.
属性
CAS 编号 |
89481-28-7 |
|---|---|
产品名称 |
Pyrido(3',2':4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(phenylmethyl)-2,7,9-trimethyl- |
分子式 |
C19H17N3OS |
分子量 |
335.4 g/mol |
IUPAC 名称 |
5-benzyl-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C19H17N3OS/c1-11-9-12(2)20-18-15(11)16-17(24-18)19(23)22(13(3)21-16)10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |
InChI 键 |
ZFRPDMJNJYRLCL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CC=CC=C4)C |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CC=CC=C4)C |
其他 CAS 编号 |
89481-28-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



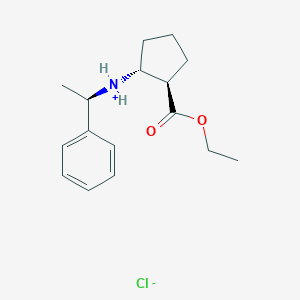
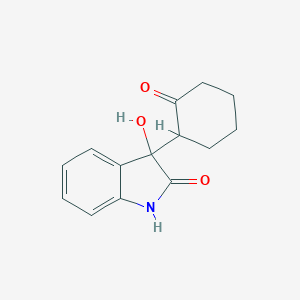
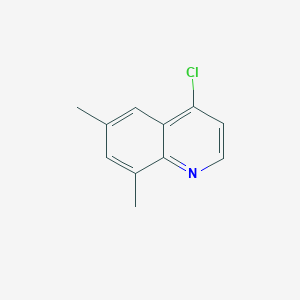
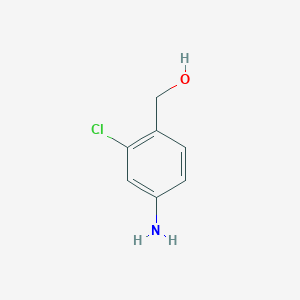
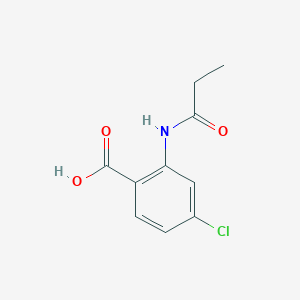
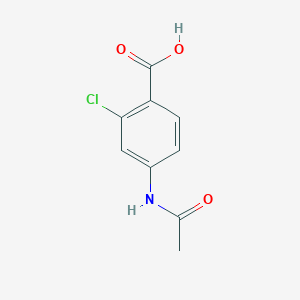
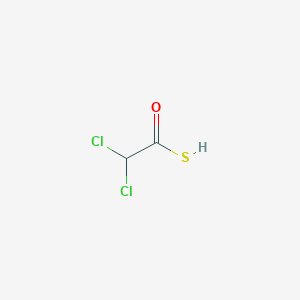
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)
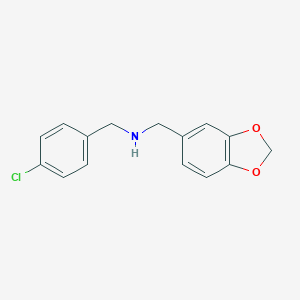
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)
